tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[2-(2-cyanophenyl)ethyl]carbamate is a chemical compound with the molecular formula C14H18N2O2. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a tert-butyl group, a cyanophenyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-cyanophenyl)ethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI). The reaction proceeds efficiently, avoiding over-alkylation of the carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may incorporate purification steps such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[2-(2-cyanophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted carbamates.
Scientific Research Applications
tert-ButylN-[2-(2-cyanophenyl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The cyanophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-cyanoethyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
Uniqueness
tert-ButylN-[2-(2-cyanophenyl)ethyl]carbamate is unique due to the presence of both a cyanophenyl group and a carbamate functional group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, which can be advantageous in drug design and other research areas .
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-cyanophenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-6-4-5-7-12(11)10-15/h4-7H,8-9H2,1-3H3,(H,16,17) |
InChI Key |
WDNZFVXAIWZLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.